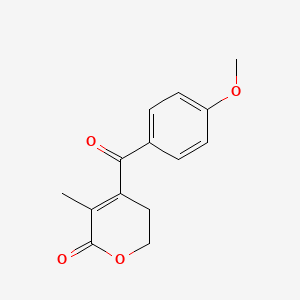
2H-Pyran-2-one, 5,6-dihydro-4-(4-methoxybenzoyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-2-one, 5,6-dihydro-4-(4-methoxybenzoyl)-3-methyl- is a heterocyclic organic compound. It belongs to the class of pyranones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound’s structure features a pyran ring fused with a lactone moiety, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 5,6-dihydro-4-(4-methoxybenzoyl)-3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 4-methoxybenzoyl chloride and 3-methyl-2-pyrone as starting materials. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product through nucleophilic substitution and subsequent cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran-2-one, 5,6-dihydro-4-(4-methoxybenzoyl)-3-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2H-Pyran-2-one, 5,6-dihydro-4-(4-methoxybenzoyl)-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its biological activities, the compound is explored for potential therapeutic applications, including as an antibiotic or anticancer agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2H-Pyran-2-one, 5,6-dihydro-4-(4-methoxybenzoyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dihydro-2H-pyran-2-one: A simpler pyranone derivative with similar structural features but lacking the methoxybenzoyl and methyl groups.
4-Hydroxy-5,6-dihydro-2H-pyran-2-one: Another pyranone derivative with a hydroxyl group, which imparts different chemical properties and reactivity.
Uniqueness
2H-Pyran-2-one, 5,6-dihydro-4-(4-methoxybenzoyl)-3-methyl- is unique due to the presence of the methoxybenzoyl and methyl groups, which enhance its biological activity and chemical reactivity compared to simpler pyranone derivatives. These functional groups contribute to its potential as a versatile compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
870002-38-3 |
|---|---|
Molekularformel |
C14H14O4 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
4-(4-methoxybenzoyl)-5-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C14H14O4/c1-9-12(7-8-18-14(9)16)13(15)10-3-5-11(17-2)6-4-10/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
WGSIULODHALBBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CCOC1=O)C(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


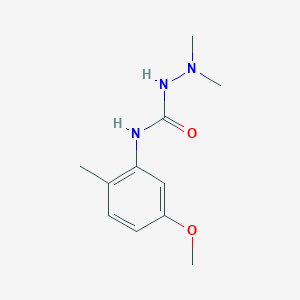

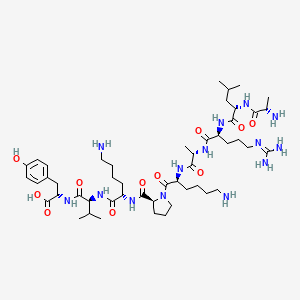
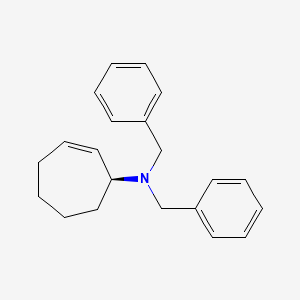
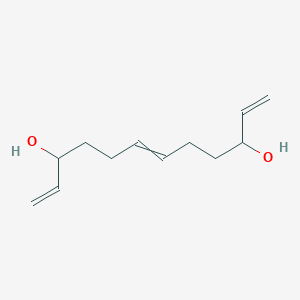
![1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12541776.png)
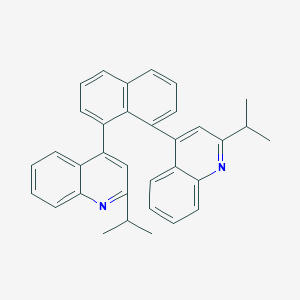
![4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one](/img/structure/B12541782.png)
![{4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone](/img/structure/B12541787.png)
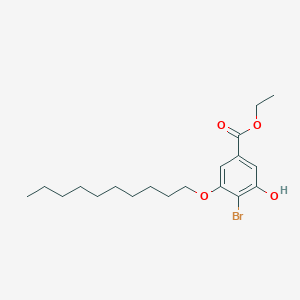

![3,3'-([1,1'-Binaphthalene]-2,2'-diyl)dipyridine](/img/structure/B12541800.png)
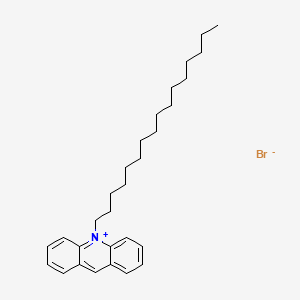
![9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene]](/img/structure/B12541813.png)
